Guanidine-13C,15N3 hydrochloride

Description

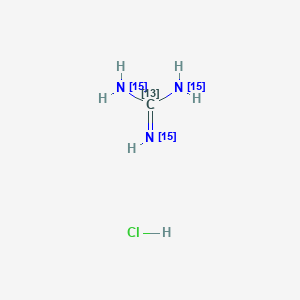

Structure

3D Structure of Parent

Properties

IUPAC Name |

(13C)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1,2+1,3+1,4+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-UJNKEPEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=[15NH])([15NH2])[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584441 | |

| Record name | (~13~C,~15~N_3_)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285977-73-3 | |

| Record name | (~13~C,~15~N_3_)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285977-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Principles of Stable Isotope Labeling in Biological Investigations

Stable isotope labeling is a powerful technique that involves the substitution of an atom in a molecule with its non-radioactive (stable) isotope. wikipedia.org Common stable isotopes used in biochemical research include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). wikipedia.org The key principle behind this method is that the isotopic substitution results in a molecule with a greater mass, but with virtually identical chemical properties to its unlabeled counterpart. nih.gov This mass difference allows researchers to distinguish and track the labeled molecules through complex biological processes using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

The use of stable isotopes offers a safe and effective alternative to radioactive isotopes, making them suitable for a wide range of studies, including in human subjects. nih.gov By introducing isotopically labeled precursors into a biological system, scientists can trace metabolic pathways, quantify metabolic fluxes, and elucidate the mechanisms of enzymatic reactions and other cellular processes. acs.orgnih.gov This ability to follow the fate of specific atoms or molecules provides invaluable insights into the dynamic nature of biological systems.

Significance of Guanidine 13c,15n3 Hydrochloride As a Mechanistic Probe and Tracer

Guanidine (B92328) hydrochloride is a well-known chaotropic agent, widely used to denature proteins and study the processes of protein folding and unfolding. wikipedia.orgnih.gov The isotopically labeled version, Guanidine-13C,15N3 hydrochloride, where the carbon atom is replaced by ¹³C and all three nitrogen atoms are replaced by ¹⁵N, offers unique advantages as a mechanistic probe, particularly in spectroscopic studies. nih.govsigmaaldrich.com

The primary significance of using the multi-labeled this compound lies in its application in two-dimensional infrared (2D-IR) spectroscopy to investigate the molecular details of protein denaturation. nih.govacs.org A major challenge in using IR spectroscopy to study protein denaturation with unlabeled guanidinium (B1211019) (Gdm⁺) is that the denaturant itself has a strong absorption band that overlaps with the protein's amide I' band. nih.govacs.org This spectral overlap masks the signals from the protein, making it difficult to analyze the changes in its secondary structure. nih.govacs.org By using this compound, the vibrational frequency of the denaturant is shifted, thus eliminating the spectral overlap and allowing for a clear and unobstructed view of the protein's amide I' band. nih.govacs.org

While its role as a mechanistic probe in biophysical studies is well-documented, the use of this compound as a metabolic tracer to follow the fate of the guanidinium group through metabolic pathways is not prominently described in the available research. Its primary application remains in the detailed investigation of protein-denaturant interactions.

Below are interactive tables summarizing the research findings on the denaturation of lysozyme (B549824) and α-chymotrypsin using this compound.

Table 1: Effect of this compound on the α-Helical Content of Lysozyme

| Gdm-13C,15N3·Cl Concentration (M) | Fraction of α-Helical Content |

| 0 | 1.00 |

| 2.0 | 0.95 |

| 3.0 | 0.85 |

| 4.0 | 0.75 |

| 5.0 | 0.70 |

| 6.0 | 0.65 |

Data derived from 2D-IR spectroscopy studies. acs.org

Table 2: Effect of this compound on the β-Sheet Content of α-Chymotrypsin

| Gdm-13C,15N3·Cl Concentration (M) | Fraction of β-Sheet Content |

| 0 | 1.00 |

| 1.0 | 0.90 |

| 2.0 | 0.60 |

| 3.0 | 0.20 |

| 4.0 | 0.00 |

Data derived from 2D-IR spectroscopy studies. acs.org

Historical Context and Evolution of Research Applications

Strategies for Directed Carbon-13 and Nitrogen-15 (B135050) Isotopic Incorporation

The synthesis of this compound necessitates the strategic incorporation of the stable isotopes ¹³C and ¹⁵N into the guanidinium (B1211019) core. The primary approach involves the use of isotopically enriched starting materials. A common and effective strategy is the reaction of ¹³C-labeled cyanamide (B42294) with ¹⁵N-labeled ammonia.

In this method, the carbon atom of the cyanamide precursor is enriched with ¹³C, while the nitrogen atoms are sourced from ¹⁵N-labeled ammonia. This ensures the direct and controlled incorporation of the desired isotopes into the final guanidine structure. The reaction proceeds through the nucleophilic addition of the ¹⁵N-ammonia to the ¹³C-nitrile group of the cyanamide, followed by proton transfer and stabilization to form the guanidinium cation. The subsequent introduction of hydrochloric acid yields the hydrochloride salt.

Alternative strategies may involve the use of other labeled precursors, such as ¹³C,¹⁵N-labeled thiourea, which can be converted to guanidine through various chemical transformations. The choice of strategy often depends on the availability and cost of the labeled starting materials, as well as the desired efficiency and purity of the final product.

Advanced Synthetic Routes for Highly Enriched Guanidinium Salts

Achieving high levels of isotopic enrichment is a critical aspect of the synthesis of this compound. Advanced synthetic routes focus on maximizing the incorporation of ¹³C and ¹⁵N isotopes while minimizing isotopic dilution from natural abundance sources.

One advanced route involves the careful control of reaction conditions to drive the synthesis to completion and prevent side reactions that could introduce unlabeled atoms. This includes optimizing temperature, pressure, and stoichiometry of the reactants. Purification of the isotopically labeled precursors is also a key step to ensure that the starting materials have the highest possible isotopic purity.

A plausible synthetic approach for obtaining highly enriched this compound is the reaction of calcium cyanamide-¹³C with ammonia-¹⁵N in an aqueous solution, followed by the addition of hydrochloric acid. The use of highly enriched precursors, such as Calcium cyanamide (¹³C, 99%) and Ammonia (¹⁵N, 98%), is fundamental to achieving the desired high isotopic enrichment in the final product. sigmaaldrich.comeurisotop.com

The reaction can be summarized as follows:

Ca¹³CN₂ + 2¹⁵NH₃ + 2H₂O → [¹³C(¹⁵NH₂)₃]⁺ + Ca(OH)₂

[¹³C(¹⁵NH₂)₃]⁺ + HCl → [¹³C(¹⁵NH₂)₃]Cl + H₂O

Subsequent purification steps, such as recrystallization, are employed to remove any remaining impurities and to isolate the highly enriched this compound salt.

Analytical Validation of Isotopic Purity and Labeling Efficiency

The analytical validation of this compound is essential to confirm its identity, isotopic purity, and labeling efficiency. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the isotopic enrichment of the compound. nih.gov High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the molecule, allowing for the differentiation of isotopologues. researchgate.net The mass spectrum of this compound will show a distinct peak corresponding to the fully labeled molecule, with a significant mass shift compared to its unlabeled counterpart. sigmaaldrich.com By analyzing the isotopic distribution of the molecular ion cluster, the percentage of ¹³C and ¹⁵N incorporation can be accurately calculated, correcting for the natural abundance of isotopes. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for confirming the structural integrity of the molecule and the position of the isotopic labels. rsc.org

¹³C NMR: The ¹³C NMR spectrum will exhibit a single resonance for the central carbon atom. The chemical shift and the presence of coupling to the ¹⁵N atoms can confirm the successful incorporation of the ¹³C isotope at the desired position. researchgate.net

¹⁵N NMR: The ¹⁵N NMR spectrum provides direct evidence of the incorporation of the nitrogen isotopes. The spectrum will show signals corresponding to the ¹⁵N nuclei in the guanidinium group, and the coupling patterns can further confirm the structure. researchgate.netnih.gov

The combination of these analytical techniques provides a comprehensive validation of the synthesis, ensuring the high quality and reliability of the this compound for its intended applications.

Interactive Data Table: Analytical Validation Data for this compound

| Property | Value | Technique | Reference |

| Isotopic Purity (¹³C) | 99 atom % | Mass Spectrometry | sigmaaldrich.com |

| Isotopic Purity (¹⁵N) | 98 atom % | Mass Spectrometry | sigmaaldrich.com |

| Molecular Weight | 99.50 | Mass Spectrometry | sigmaaldrich.com |

| Mass Shift | M+4 | Mass Spectrometry | sigmaaldrich.com |

| Melting Point | 185-189 °C | N/A | sigmaaldrich.com |

Elucidating Molecular Mechanisms of Protein Denaturation and Unfolding

The process by which guanidinium chloride unfolds proteins has been a subject of intense research. The use of isotopically labeled guanidinium allows scientists to dissect the molecular interactions driving this process.

The guanidinium cation (Gdm⁺), the active denaturing agent, interacts with various parts of a protein. It can form hydrogen bonds with the protein backbone, disrupting the intricate network of intramolecular hydrogen bonds that stabilize the native structure. qinmuchem.compsu.edu Furthermore, Gdm⁺ interacts with amino acid side chains. Studies have shown that Gdm⁺ interacts favorably with aromatic side chains, such as those of tryptophan, tyrosine, and phenylalanine, through cation-π interactions. nih.govrsc.org These interactions are thought to contribute significantly to the denaturing activity of guanidinium chloride. nih.gov Computational studies have revealed that Gdm⁺ can interact simultaneously with the carboxyl oxygen, amino nitrogen, and the aromatic ring of these amino acids. rsc.org

Conversely, interactions with non-polar, aliphatic side chains are considered less significant. nih.govnih.gov The planar structure of the Gdm⁺ ion is thought to interact less effectively with the "lumpy" surfaces of aliphatic side chains. nih.gov Analysis of protein crystal structures has shown that acidic amino acids like aspartate and glutamate (B1630785) are highly likely to interact with Gdm⁺. nih.gov These interactions can be exceptionally strong, further contributing to the destabilization of the protein's native state. nih.gov

Research using this compound has revealed that the guanidinium cation does not affect all secondary structural elements equally. Two-dimensional infrared spectroscopy (2D-IR) studies have shown that Gdm⁺ is much more effective at disrupting β-sheets than α-helices. acs.org In these experiments, a protein with a high β-sheet content showed a complete loss of this structure upon denaturation, while a predominantly α-helical protein retained a significant portion of its helical content. acs.org

The reasons for this differential effect are still under investigation, but several hypotheses have been proposed. One suggestion is that the greater exposure of the hydrophobic regions in α-helices allows for more favorable interactions with the guanidinium cation, leading to instability through hydrophobic solvation. acs.org Another theory posits that the disruption of salt bridges by guanidinium ions plays a key role in denaturation. acs.org It is also thought that the higher number of dangling hydrogen bonds in β-sheets may make them more susceptible to disruption by Gdm⁺. acs.org

This compound is a crucial tool for the quantitative analysis of protein unfolding. By gradually increasing the concentration of the denaturant, researchers can monitor the transition from the folded (native) state to the unfolded (denatured) state. nih.gov Techniques such as circular dichroism (CD) and fluorescence spectroscopy are often used to follow these transitions. tandfonline.comoup.com The data from these experiments can be used to determine important thermodynamic parameters, such as the free energy of unfolding (ΔGunfold), which provides a measure of the protein's stability. nih.govnih.gov

The use of isotopically labeled guanidinium is particularly advantageous in NMR studies of protein unfolding. nih.govnih.gov Two-dimensional ¹⁵N-edited HSQC NMR spectra provide a unique "fingerprint" of a protein's folded state, with each peak corresponding to a specific amide proton-nitrogen pair. nih.gov As the protein unfolds in the presence of this compound, changes in these spectra can be monitored to provide residue-specific information about the unfolding process. core.ac.uk This allows for the identification of regions of the protein that unfold first and the characterization of any intermediate states that may be populated during the unfolding transition.

Investigations into Protein Stability and Folding Kinetics

Beyond simply unfolding proteins, this compound is used to probe the subtleties of protein stability and the kinetics of folding and unfolding.

The concentration of guanidinium chloride has a profound effect on protein stability. At high concentrations (typically several molar), it acts as a potent denaturant, causing the cooperative unfolding of the protein. qinmuchem.comnih.gov However, at low concentrations (generally below 0.3 M), guanidinium chloride can surprisingly have a stabilizing effect on some proteins. nih.govnih.gov This stabilization is often attributed to the ionic nature of the salt, which can screen unfavorable electrostatic interactions within the protein. nih.govnih.gov

The relationship between guanidinium concentration and protein stability is often quantified by the m-value, which is the slope of the linear relationship between the free energy of unfolding and the denaturant concentration. nih.govnih.gov The m-value is related to the change in the solvent-accessible surface area of the protein upon unfolding and provides insights into the cooperativity of the unfolding transition.

Table 1: Effect of Guanidinium Hydrochloride on Protein Stability and Folding Kinetics

| Protein | Guanidinium HCl Concentration | Observed Effect | Reference |

| Ribonuclease T1 | 0-0.3 M | Stabilization, decreased rate of unfolding | nih.gov |

| Ribonuclease T1 | High | Cooperative unfolding | nih.gov |

| Fyn SH3 domain | Low | Stabilization, decreased unfolding rate | nih.gov |

| Acid-unfolded apomyoglobin | Low | Refolding to molten globule state | nih.gov |

| Acid-unfolded cytochrome c | Low | Refolding to molten globule state | nih.gov |

This table is interactive. Click on the headers to sort the data.

The protein folding landscape is not always a simple two-state transition between the native and denatured forms. In many cases, partially folded intermediate states can be populated. One such well-studied intermediate is the "molten globule," a compact state that possesses a significant amount of secondary structure but lacks the well-defined tertiary interactions of the native state. nih.gov

This compound has been instrumental in the characterization of these elusive states. By carefully controlling the denaturant concentration, it is possible to populate and stabilize molten globule intermediates for structural and biophysical analysis. nih.govnih.gov For example, at low concentrations, guanidinium chloride has been shown to induce the refolding of acid-unfolded proteins into a molten globule state. nih.gov Further increases in the denaturant concentration then lead to the cooperative unfolding of this intermediate. nih.gov The ability to trap and study these intermediates provides crucial insights into the pathways and mechanisms of protein folding.

Correlation between Protein Dynamics and Conformational Shifts Induced by Guanidinium

The presence of guanidinium induces distinct conformational shifts in proteins, ranging from subtle changes in secondary structure to complete unfolding. nih.govnih.gov The use of isotopically labeled this compound in techniques like 2D-IR spectroscopy has been instrumental in dissecting these changes. nih.gov Studies on lysozyme (B549824) treated with labeled guanidinium revealed that denaturation involves an increase in random coil structures, primarily from the loss of β-sheets and turns, even while some α-helical content and stabilizing disulfide bonds remain intact. pnas.orgnih.gov

The nature of these conformational shifts can vary dramatically depending on the protein. For instance, investigations into apomyoglobin at predenaturational concentrations of guanidine suggest that different elements of the protein's structure (secondary, super-secondary, and tertiary) have varied susceptibility to its denaturing action. nih.gov Furthermore, simulations on intrinsically disordered proteins (IDPs) show that guanidinium's effect is highly dependent on the protein's charge distribution. It can cause a highly charged IDP like Prothymosin-α to first compact and then expand as the denaturant concentration increases, while the less uniformly charged α-Synuclein swells continuously. sigmaaldrich.com This highlights a complex correlation where guanidinium perturbs the electrostatic and hydrophobic forces governing a protein's conformational ensemble, leading to shifts that are not uniform across all proteins or even all parts of a single protein. nih.govresearchgate.net

Advanced Spectroscopic Applications of this compound in Protein Studies

The true power of this compound is realized in advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), where the isotopic labels provide a direct window into molecular behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural and Dynamic Analyses

NMR spectroscopy is a cornerstone technique for studying protein structure and dynamics in solution and solid states. The isotopic labeling of guanidinium is key to overcoming specific challenges associated with studying protein interactions and denaturation.

The arginine side chain, with its terminal guanidinium group, is frequently involved in critical protein interactions but is notoriously difficult to study with standard proton-detected NMR. nih.govnih.gov This is due to rapid chemical exchange of its terminal protons with the solvent and exchange broadening from restricted rotation around the Cζ–Nε bond. nih.gov

To overcome these hurdles, specialized 13C- and 15N-detected NMR experiments have been developed. nih.govnih.govresearchgate.net A notable example is a 13C-detected experiment that evolves a double-quantum coherence between the two 15Nη nuclei of the guanidinium group. nih.gov This innovative approach is insensitive to the exchange processes that broaden the signals in other experiments, resulting in sharp, well-resolved spectra of the arginine 15Nη nuclei. nih.gov Such high-resolution data on the guanidinium group are invaluable for the precise assignment of resonances and the detailed structural characterization of arginine-mediated interactions within proteins. nih.gov

Solid-state NMR (ssNMR) provides a unique opportunity to study proteins in non-crystalline or immobilized states, such as in frozen solutions. This is particularly useful for characterizing the structure of proteins denatured by guanidinium hydrochloride. nih.gov By preparing protein samples with 13C-labeled residues in a frozen solution with high concentrations of GuHCl, researchers can obtain site-specific information about the conformational landscape of the unfolded state. nih.gov

In the denatured state, 2D solid-state 13C NMR spectra show that sharp crosspeaks characteristic of a folded structure broaden and shift, indicating the presence of static conformational disorder. nih.gov Quantitative analysis of these spectra allows for the determination of conformational distributions at specific residues. For example, in the fully denatured villin headpiece subdomain (at 7.0 M GuHCl), ssNMR revealed that the residues adopt a combination of partially extended and polyproline II conformations, with the population of each conformation varying from site to site. These studies demonstrate that the "unfolded" state is not merely a random coil but possesses site-specific structural propensities, and ssNMR of labeled proteins in the presence of guanidinium is a key tool for mapping them. nih.gov

Table 2: Conformational Distributions in Villin Headpiece (HP35) Detected by Solid-State NMR

| Guanidine HCl Concentration | Protein State | Dominant Conformations Detected at Specific Sites |

|---|---|---|

| 0 M | Folded | α-helical. nih.gov |

| 4.5 M (Denaturation Midpoint) | Partially Denatured | Mixture of α-helical and partially extended conformations. nih.gov |

| 7.0 M | Fully Denatured | Mixture of partially extended and polyproline II conformations. nih.gov |

Understanding the dynamic nature of arginine side chains is crucial for comprehending their function. Multidimensional NMR techniques, particularly those that are carbon-detected, provide powerful means to characterize these dynamics. nih.gov A key dynamic process is the rotation around the Nε–Cζ bond in the guanidinium group. A novel carbon-detected NMR method has been developed to directly measure the rate of this rotation, offering a way to characterize the strength of interactions involving arginine side chains.

Furthermore, the 13C-detected experiment that uses a 15Nη double-quantum coherence is a prime example of a multidimensional approach that eliminates the effects of chemical exchange to provide clear spectra of the guanidinium group. nih.gov This allows for unambiguous observation of the part of the amino acid most critical for interactions, which is often obscured by its own dynamic motions. nih.govnih.gov By combining various 2D and 3D correlation experiments, researchers can connect the resonances of the arginine side chain to the protein backbone, enabling a complete and sequence-specific assignment that is essential for a detailed analysis of its role in protein structure and function.

Isotope-Assisted Hydrogen Exchange Studies for Protein Dynamics

Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry (MS) or NMR spectroscopy is a fundamental technique for mapping protein dynamics, conformational changes, and solvent accessibility. nih.gov The rate at which backbone amide hydrogens exchange with deuterium (B1214612) from the solvent (D₂O) provides a direct measure of their involvement in stable hydrogen-bonded structures like α-helices and β-sheets. nih.gov

In studies of protein denaturation, Guanidine-¹³C,¹⁵N₃ hydrochloride is used as the denaturing agent. While the isotopic labeling of the denaturant does not directly alter the hydrogen exchange process itself, its use is critical for correlative studies that employ multiple spectroscopic methods on the same sample. For instance, when researchers combine HDX-MS with infrared spectroscopy to get a multi-faceted view of the unfolding process, the labeled guanidinium is essential. As detailed in the following sections, the ¹³C and ¹⁵N isotopes shift the vibrational frequencies of the denaturant, preventing its signals from overlapping with the protein's amide I band in IR spectra. acs.orgresearchgate.net This allows for an unambiguous analysis of secondary structure changes via IR, which can then be directly correlated with the residue-specific dynamics and solvent accessibility data obtained from HDX experiments on the exact same sample. This dual-approach provides a more complete picture of the denaturation pathway, linking changes in local stability to alterations in global secondary structure.

Vibrational Spectroscopy Techniques for Real-Time Structural Probing

Vibrational spectroscopy offers real-time insights into the molecular architecture of proteins. However, when studying chemical denaturation, the high concentrations of denaturant required can introduce significant spectral interference. Guanidine-¹³C,¹⁵N₃ hydrochloride is specifically designed to overcome this challenge, particularly in infrared spectroscopy.

Two-dimensional infrared (2D-IR) spectroscopy is a sophisticated technique that provides exceptional resolution and sensitivity for analyzing protein secondary structure through the amide I' vibrational band (primarily C=O stretching) of the protein backbone. nih.govmit.edu A major obstacle in using guanidinium chloride as a denaturant in these experiments is its own strong IR absorption band around 1600 cm⁻¹, which directly overlaps with and overwhelms the protein's amide I' signal. acs.orgnih.gov

The use of Guanidine-¹³C,¹⁵N₃ hydrochloride elegantly solves this problem. The heavier ¹³C and ¹⁵N isotopes cause the denaturant's characteristic absorption band to shift down by approximately 60 cm⁻¹, moving it out of the amide I' region. acs.orgresearchgate.net This creates a clear spectral window, allowing for the unhindered observation of the protein's secondary structure as it unfolds.

Research using this approach has yielded significant findings on the differential effects of guanidinium on protein structures. For example, 2D-IR studies on model proteins with predominantly α-helical or β-sheet content revealed that the denaturant has a much more pronounced disruptive effect on β-sheets. acs.orgnih.gov Upon addition of Guanidine-¹³C,¹⁵N₃ hydrochloride, β-sheet-rich proteins showed a near-complete loss of their native structure, whereas α-helical proteins retained a significant portion of their helical content. acs.orgresearchgate.netnih.gov This suggests that guanidinium cations are more efficient at disrupting the hydrogen-bonding networks and hydrophobic interactions that stabilize β-sheet structures compared to α-helices.

Table 1: Effect of Guanidine-¹³C,¹⁵N₃ hydrochloride on Protein Secondary Structure as Observed by 2D-IR Spectroscopy This is an interactive table. You can sort and filter the data by clicking on the headers.

| Protein Studied | Predominant Secondary Structure | Observed Effect of Denaturant | Reference |

|---|---|---|---|

| α-Chymotrypsin | β-Sheet | Complete loss of β-sheet structure upon denaturation. | acs.org |

Raman spectroscopy is another powerful, non-destructive method for tracking conformational changes in proteins during denaturation. nih.gov It provides a detailed fingerprint of a protein's structure by probing its vibrational modes, including those of amino acid side chains, which can reveal information about the local environment and interactions. nih.govresearchgate.net

By analyzing changes in the Raman bands of specific amino acid residues (e.g., Tryptophan, Phenylalanine, Tyrosine) in the presence of the denaturant, researchers can infer which side chains are interacting with guanidinium ions. This allows for the identification of preferential binding sites. For example, studies have suggested that the denaturation mechanism involves direct interactions between guanidinium and protein side chains rather than simply altering the bulk solvent properties. nih.gov The ability to distinguish the denaturant's signal through isotopic labeling enhances the ability to probe these specific, direct interactions that are fundamental to the denaturation process.

Table 2: Key Raman Bands for Monitoring Protein Denaturation This is an interactive table. You can sort and filter the data by clicking on the headers.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Structural Implication | Reference |

|---|---|---|---|

| ~1650-1680 | Amide I | Changes in α-helix, β-sheet, and random coil content. | researchgate.net |

| ~1230-1300 | Amide III | Sensitive to backbone conformation and secondary structure. | researchgate.net |

| ~850 | Tyrosine (Fermi doublet) | Changes in the hydrogen-bonding state of tyrosine residues. | nih.gov |

Synergistic Application of Spectroscopic Methods for Comprehensive Protein Characterization

The most powerful application of Guanidine-¹³C,¹⁵N₃ hydrochloride is in multi-technique approaches that combine the strengths of different spectroscopic methods to build a comprehensive model of protein denaturation. By using the isotopically labeled denaturant, researchers can subject a single protein sample to a battery of tests—such as 2D-IR spectroscopy, Raman spectroscopy, and hydrogen-deuterium exchange—without ambiguity from overlapping signals.

This synergistic approach allows for a deeper understanding of the structure-function relationship. For example:

2D-IR spectroscopy can reveal the real-time loss of specific secondary structures (α-helices vs. β-sheets). acs.org

Raman spectroscopy can simultaneously probe the local environments of aromatic side chains, indicating which residues are involved in direct interactions with the denaturant. nih.govresearchgate.net

Hydrogen-deuterium exchange can map the loss of stability and increased solvent accessibility on a residue-by-residue basis throughout the protein backbone. nih.gov

By combining these datasets, a detailed, multi-layered narrative of the unfolding process can be constructed. One could correlate the disruption of a β-sheet observed in 2D-IR with increased solvent exposure of specific residues within that sheet as seen by HDX, while Raman data might suggest that the initial binding of guanidinium ions occurred at adjacent aromatic residues. This integrated approach, made possible by the use of Guanidine-¹³C,¹⁵N₃ hydrochloride, elevates the analysis from a general observation of unfolding to a detailed mechanistic investigation.

Applications in Quantitative Metabolomics and Metabolic Flux Analysis

Mass Spectrometry-Based Methodologies for Biological Systems Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The use of stable isotope-labeled compounds like Guanidine-13C,15N3 hydrochloride enhances the capabilities of mass spectrometry for quantitative analysis.

In clinical mass spectrometry, accurate quantification of analytes in biological samples is crucial for diagnosis and monitoring of diseases. core.ac.uk Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov this compound can be used as an internal standard for the quantification of its unlabeled counterpart or related metabolites. medchemexpress.com

The principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. chiron.no By adding a known amount of the labeled standard to the sample, any variations or loss during the analytical process will affect both the analyte and the standard equally. This allows for a more accurate and precise quantification of the analyte by measuring the ratio of the analyte's signal to the internal standard's signal. chiron.no Studies have shown that internal standards labeled with 13C are often superior to those labeled with deuterium (B1214612) (2H) for analytical purposes. nih.gov

| Feature | Description |

| Analyte | The unlabeled compound of interest being measured. |

| Internal Standard | A known quantity of this compound added to the sample. |

| Mass Spectrometry | Distinguishes between the analyte and the internal standard based on their mass difference. |

| Quantification | The concentration of the analyte is determined by comparing its peak area to that of the internal standard. |

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. nih.gov Stable isotope labeling techniques are widely used for this purpose. core.ac.uknih.gov One such method is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing "heavy" or "light" forms of essential amino acids. nih.govchempep.com While this compound is not an amino acid, the principle of introducing a mass difference for quantification is similar.

In some proteomic workflows, chemical labeling strategies are employed after protein extraction. Guanidine (B92328) hydrochloride is a strong denaturant used to unfold proteins before enzymatic digestion. medchemexpress.com While not a direct labeling agent for proteins itself, the principles of using isotopically coded molecules are central to quantitative proteomics. For instance, in stable isotope dimethyl labeling, primary amines in peptides are labeled, introducing a mass difference for quantification. nih.gov The use of stable isotopes, whether through metabolic or chemical labeling, allows for the accurate comparison of protein abundance between different samples. nih.govnih.gov

Isotopic Tracing for In Vivo Metabolic Flux Determination

Metabolic flux analysis is a powerful technique to study the flow of metabolites through a metabolic network. By introducing isotopically labeled substrates into a biological system, researchers can trace the path of the label through various metabolic pathways.

13C-MFA is a technique used to quantify the rates (fluxes) of metabolic pathways in living cells. nih.gov The process begins with feeding cells a substrate labeled with 13C, such as [1-13C]glucose. nih.govshimadzu.com As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. youtube.com

After a period of incubation, the cells are harvested, and the metabolites are extracted. The distribution of 13C within these metabolites is then measured using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. youtube.com This labeling pattern, or isotopomer distribution, provides information about the activity of different metabolic pathways. youtube.com By using computational models of the cell's metabolic network, the measured labeling patterns can be used to calculate the intracellular metabolic fluxes. nih.gov

| Step | Description |

| Labeling | Cells are cultured with a 13C-labeled substrate. nih.gov |

| Metabolism | The labeled substrate is converted into various metabolites. |

| Extraction | Metabolites are extracted from the cells. |

| Analysis | The isotopic labeling pattern of metabolites is measured by MS or NMR. youtube.com |

| Modeling | Computational models are used to calculate metabolic fluxes from the labeling data. nih.gov |

13C-MFA has been extensively applied to study the central carbon metabolism in a wide range of organisms, from bacteria like Escherichia coli to eukaryotic cells. nih.govshimadzu.com Central carbon metabolism comprises the primary pathways for energy production and the synthesis of biomass precursors, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.

By analyzing the labeling patterns of key metabolites, researchers can determine the relative fluxes through these interconnected pathways. For example, the split ratio between glycolysis and the pentose phosphate pathway can be determined by analyzing the labeling of pyruvate (B1213749) derived from [1-13C]glucose. shimadzu.com This information is crucial for understanding how cells adapt their metabolism to different genetic or environmental conditions and for identifying metabolic bottlenecks in engineered organisms designed for biochemical production. nih.gov

Understanding metabolism at the whole-organism level requires studying the metabolic interactions between different tissues and organs. Isotope tracing studies, including those that could theoretically involve labeled compounds related to guanidinoacetate metabolism, are instrumental in this area. For instance, non-invasive isotope tracing in humans using labeled nutrients can reveal insights into hepatic metabolism and its contribution to systemic metabolic health. nih.gov

Assessment of Genetic and Environmental Factors on In Vivo Metabolic Flux Regulation

The use of stable isotope-labeled compounds, such as Guanidine-¹³C,¹⁵N₃ hydrochloride, is a cornerstone of modern metabolic flux analysis (MFA). This powerful methodology allows researchers to trace the fate of atoms through metabolic pathways, providing a quantitative understanding of how genetic and environmental perturbations impact cellular function in living systems (in vivo). nih.govnovelgenetech.com By introducing a labeled substrate and measuring its incorporation into downstream metabolites, MFA can reveal the rates of metabolic reactions, or fluxes, thereby offering a dynamic picture of metabolic reprogramming. nih.govnih.gov

Genetic Factors: Insights from Inborn Errors of Metabolism and Gene Knockout Models

Genetic mutations can lead to a wide range of metabolic disorders. Stable isotope tracing is an invaluable tool for understanding the pathophysiology of these conditions and for developing potential therapeutic strategies. nih.govnih.govnih.gov Inborn errors of metabolism (IEMs), which result from deficiencies in specific enzymes, cause significant alterations in metabolic fluxes that can be precisely quantified using isotopic tracers. nih.govnih.gov

For instance, in disorders of the urea (B33335) cycle, such as arginase deficiency, there is a block in the final step of the cycle, leading to an accumulation of arginine. familiasga.comresearchgate.net While not directly using Guanidine-¹³C,¹⁵N₃ hydrochloride, studies using isotopically labeled arginine (L-Arginine-¹³C₆,¹⁵N₄ hydrochloride), a structurally related compound, can elucidate the consequences of this genetic defect. The tracer can be used to monitor the reduced production of urea and ornithine and the redirection of arginine into alternative metabolic pathways.

A hypothetical study design could involve administering the labeled tracer to both healthy subjects and individuals with a specific genetic mutation affecting guanidino compound metabolism. By analyzing blood and urine samples over time, researchers can quantify the rate of appearance of labeled metabolites, revealing the impact of the mutation on pathway fluxes.

Table 1: Hypothetical Metabolic Flux Data in a Genetic Disorder Affecting Guanidino Compound Metabolism

| Metabolic Flux | Control Group (mmol/kg/hr) | Genetically Modified Group (mmol/kg/hr) | Percentage Change |

| Arginine to Ornithine | 50.2 ± 4.5 | 5.1 ± 1.2 | -89.8% |

| Guanidinoacetate to Creatine (B1669601) | 30.8 ± 3.1 | 25.6 ± 2.8 | -16.9% |

| Arginine to Nitric Oxide | 2.5 ± 0.4 | 1.8 ± 0.3 | -28.0% |

| Glycine (B1666218) to Guanidinoacetate | 32.1 ± 3.5 | 27.2 ± 3.0 | -15.3% |

This table presents hypothetical data for illustrative purposes.

Such studies can reveal not only the primary enzymatic defect but also the compensatory mechanisms that the metabolic network activates in response to the genetic perturbation. nih.govnih.gov

Environmental Factors: Probing Metabolic Responses to External Stressors

Metabolic fluxes are also highly responsive to changes in the environment, such as nutrient availability, exposure to toxins, or physiological stress. numberanalytics.comnih.gov Isotopic tracers like Guanidine-¹³C,¹⁵N₃ hydrochloride are instrumental in dissecting these responses.

For example, the impact of a high-fat diet on arginine and creatine metabolism could be investigated. By introducing the labeled tracer, scientists can track how excess dietary fat alters the flux of nitrogen and carbon through pathways involving guanidino compounds. This can provide insights into the development of metabolic diseases like obesity and type 2 diabetes.

Similarly, the metabolic consequences of environmental toxins can be assessed. A study might expose a model organism to a specific toxin and use a labeled tracer to determine how this affects key metabolic pathways. For example, a toxin that impairs mitochondrial function would be expected to alter fluxes through the tricarboxylic acid (TCA) cycle, which could be quantified by measuring the incorporation of ¹³C from the tracer into TCA cycle intermediates. nih.gov

Table 2: Illustrative Impact of an Environmental Stressor (e.g., High-Fat Diet) on Metabolic Fluxes

| Metabolic Flux | Control Diet (Relative Flux) | High-Fat Diet (Relative Flux) | Fold Change |

| Glycolysis | 100 ± 8 | 65 ± 7 | -0.65 |

| TCA Cycle | 80 ± 6 | 110 ± 9 | +1.38 |

| Fatty Acid Synthesis | 40 ± 5 | 95 ± 10 | +2.38 |

| Guanidinoacetate Synthesis | 95 ± 7 | 80 ± 6 | -0.84 |

This table presents illustrative data to demonstrate the concept.

By combining stable isotope tracing with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR), and sophisticated computational modeling, a detailed map of metabolic fluxes can be constructed. nih.govnih.gov This integrated approach, often referred to as ¹³C-¹⁵N-MFA, provides a comprehensive view of how genetic and environmental factors regulate metabolism in vivo. nih.govembopress.org

Broader Biochemical and Molecular Biological Research Applications

Investigation of Enzyme and Chaperone Functionality and Regulation

The guanidinium (B1211019) ion has been instrumental in elucidating the mechanisms of various enzymes and molecular chaperones. Its ability to disrupt non-covalent interactions allows researchers to study protein folding, stability, and function under controlled denaturing conditions.

Effects of Guanidinium on Protein Chaperone (e.g., Hsp104) Activity and Prion Curing Mechanisms

Guanidinium chloride has been identified as a key agent in the "curing" of yeast prions, a phenomenon linked to its inhibitory effect on the molecular chaperone Hsp104. nih.govnih.gov Hsp104 is a crucial protein in yeast, responsible for dissolving protein aggregates and is essential for the propagation of prions. nih.govtum.de

Research has shown that guanidinium chloride acts as an uncompetitive inhibitor of Hsp104's ATPase activity. nih.govtum.de Micromolar concentrations of guanidinium can reduce this activity to about 35% of its normal level. nih.govtum.de This inhibition is not due to general denaturation but rather a specific interaction where guanidinium ions bind to the nucleotide-bound, hexameric state of Hsp104. nih.govtum.de This binding increases the chaperone's affinity for adenine (B156593) nucleotides and promotes its oligomerization. nih.govtum.de By perturbing the ATPase cycle of Hsp104, which is vital for both prion propagation and thermotolerance, guanidinium chloride effectively "cures" the yeast cells of their prion-related phenotypes. nih.govnih.govtum.de

Studies have demonstrated that even a 5 mM concentration of guanidine (B92328) hydrochloride can significantly reduce Hsp104-mediated thermotolerance and its ability to refold denatured proteins in vivo. nih.gov This effect is not due to a decrease in the amount of Hsp104 protein, but a direct inhibition of its activity. nih.gov Furthermore, specific mutations in Hsp104, such as D184N, can confer resistance to this guanidine-induced curing, highlighting the specificity of the interaction. yeastgenome.org This evidence strongly supports the model that guanidinium cures yeast prions by inhibiting the essential chaperone activity of Hsp104. tandfonline.com

| Feature | Description | Reference |

| Target | Hsp104 (a molecular chaperone in Saccharomyces cerevisiae) | nih.govnih.gov |

| Mechanism of Action | Uncompetitive inhibition of Hsp104's ATPase activity. nih.govtum.de | nih.govtum.de |

| Effect on Hsp104 | Reduces ATPase activity to ~35% of normal. nih.govtum.de | nih.govtum.de |

| Binding Specificity | Binds to the nucleotide-bound, hexameric state of Hsp104. nih.govtum.de | nih.govtum.de |

| Consequence | Curing of yeast prions and impaired heat shock resistance. nih.govnih.gov | nih.govnih.gov |

Impact on Enzyme Catalytic Efficiencies and Conformational States

Guanidinium hydrochloride can significantly impact the catalytic efficiency and conformational states of various enzymes. Its effects are not always straightforward denaturation and can involve specific interactions with the enzyme's active site.

For instance, in the case of lysozyme (B549824), low concentrations of guanidinium chloride (< 4 M) decrease its activity without causing significant structural changes. acs.org This is attributed to the strong interaction of the guanidinium ion with the catalytic residues Asp52 and Glu35 in the active site. acs.org At higher concentrations, the activity drops sharply due to both this active site interaction and the unfolding of the protein structure. acs.org

In another example, guanidine hydrochloride was found to induce a mixed type of inhibition on glycine (B1666218) amidinotransferase (GAT) in rat kidney homogenates. nih.gov It decreased the maximal velocity (Vmax) and increased the Michaelis-Menten constant (Km), suggesting a decrease in the enzyme's affinity for its substrate. nih.gov

The effects of guanidinium chloride have also been studied on other enzymes like iron oxide nanozymes (IONzymes) and ribonuclease A (RNase A). For IONzymes, guanidinium chloride acts as a reversible inhibitor, competitively binding with one substrate (H₂O₂) and non-competitively with another (tetramethylbenzidine). nih.gov In the case of RNase A, inactivation by guanidinium chloride at low concentrations is not due to global unfolding but rather to a partial unfolding specifically at the active site. nih.gov This is evidenced by increased susceptibility to proteolysis at or near the active site in the presence of the denaturant. nih.gov

| Enzyme | Effect of Guanidinium Hydrochloride | Mechanism | Reference |

| Lysozyme | Decreased activity at low concentrations. acs.org | Strong interaction with catalytic residues Asp52 and Glu35. acs.org | acs.org |

| Glycine Amidinotransferase (GAT) | Mixed type of inhibition (decreased Vmax, increased Km). nih.gov | Decreased enzyme-substrate affinity. nih.gov | nih.gov |

| Iron Oxide Nanozyme (IONzyme) | Reversible inhibition. nih.gov | Competitive inhibition with H₂O₂, non-competitive with TMB. nih.gov | nih.gov |

| Ribonuclease A (RNase A) | Inactivation at low concentrations. nih.gov | Partial unfolding at the active site. nih.gov | nih.gov |

Role in Nucleic Acid Research and Preparation Methodologies

Guanidine-based compounds are indispensable in molecular biology, particularly in the isolation and protection of nucleic acids. Their strong denaturing properties are key to their effectiveness in these applications.

Application in Ribonucleic Acid (RNA) Isolation and Nucleoprotein Dissociation

Guanidine hydrochloride and guanidinium thiocyanate (B1210189) are powerful protein denaturants widely used for RNA isolation. elsevierpure.comscispace.com They effectively lyse cells and denature proteins, including the dissociation of ribonucleoproteins, to release RNA into solution. elsevierpure.comoup.com The use of a 4 M guanidinium thiocyanate solution is a common and effective method for homogenizing cells and tissues to extract total RNA. scispace.com This process is crucial for obtaining high-quality RNA for downstream applications like gene expression analysis. agscientific.com The strong chaotropic nature of guanidinium salts ensures the disruption of cellular structures and the separation of RNA from proteins and other cellular components. magen-tec.comelsevierpure.com

Future Research Directions and Methodological Innovations with Guanidine 13c,15n3 Hydrochloride

Development of Advanced Isotopic Labeling Strategies for Complex Biomolecules

The future of biomolecular research will heavily rely on sophisticated isotopic labeling strategies to unravel the structure, function, and dynamics of intricate biological macromolecules. Guanidine-13C,15N3 hydrochloride serves as a critical precursor for the site-specific incorporation of stable isotopes into amino acids like arginine, which plays a pivotal role in protein structure and enzyme catalysis.

Advanced labeling techniques will move beyond uniform labeling to more selective and segmental approaches. This will enable researchers to probe specific regions of large protein complexes or nucleic acid structures, providing unprecedented detail on their conformational changes and interactions. For instance, the labeled guanidinium (B1211019) group from this compound can be incorporated into arginine residues, which are often found at the active sites of enzymes or at the interfaces of protein-protein and protein-nucleic acid interactions. These labeled sites can then be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy to elucidate mechanisms of molecular recognition and catalysis. nih.gov

Future strategies will likely involve combining the use of this compound with other isotopically labeled precursors to create complex labeling patterns. This will facilitate multi-dimensional NMR experiments that can resolve the structures of increasingly complex and dynamic biological assemblies.

Table 1: Potential Applications of Advanced Isotopic Labeling with this compound

| Research Area | Labeling Strategy | Expected Outcome |

| Enzyme Catalysis | Site-specific labeling of active site arginine residues. | Elucidation of the role of specific amino acids in the catalytic mechanism. |

| Protein Folding | Segmental labeling of protein domains. | Understanding the folding pathways and intermediates of multi-domain proteins. |

| Protein-Nucleic Acid Interactions | Labeling of arginine residues in DNA/RNA binding proteins. | Mapping the binding interfaces and understanding the dynamics of recognition. |

| Membrane Proteins | Selective labeling of transmembrane and extracellular domains. | Probing the structure and conformational changes of membrane-embedded proteins. |

Integration with Emerging High-Throughput Omics Technologies

The era of "omics" has revolutionized our ability to study biological systems on a global scale. mdpi.com High-throughput technologies such as proteomics and metabolomics generate vast datasets that require robust analytical methods for interpretation. mdpi.com this compound is set to become an invaluable tool in these fields, particularly in quantitative proteomics and metabolic flux analysis.

In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for comparing protein abundances between different cell states. By incorporating arginine derived from this compound into the proteome of one cell population, it can be readily distinguished from an unlabeled or differently labeled population by mass spectrometry. This allows for precise quantification of changes in protein expression in response to various stimuli or in disease states.

Furthermore, in metabolomics, this compound can be used as a tracer to follow the metabolic pathways involving arginine and other guanidino-containing compounds. nih.gov This enables the measurement of metabolic fluxes and provides insights into the regulation of metabolic networks in health and disease. The integration of data from these labeled omics studies will provide a more holistic understanding of cellular processes. mdpi.com

Table 2: Integration of this compound with Omics Technologies

| Omics Technology | Application | Research Goal |

| Quantitative Proteomics (SILAC) | Differential labeling of cellular proteomes. | Accurate quantification of protein expression changes. |

| Metabolomics | Isotopic tracer for metabolic flux analysis. | Elucidation of the regulation of metabolic pathways involving guanidino compounds. |

| Chemical Proteomics | Labeling of arginine-modifying enzymes. | Identification of novel enzyme substrates and inhibitors. |

Expansion into Novel Areas of Mechanistic Biology and Biochemistry

The unique properties of this compound will open up new avenues of investigation in mechanistic biology and biochemistry. The ability to track the guanidino group with high sensitivity and specificity will facilitate the study of post-translational modifications, enzyme mechanisms, and the roles of guanidinium ions in biological processes.

A key area of future research will be the detailed investigation of enzymes that catalyze reactions involving the guanidino group, such as nitric oxide synthases and arginine kinases. By using this compound as a substrate, researchers can use NMR and mass spectrometry to trap and characterize reaction intermediates, providing a deeper understanding of the catalytic mechanisms of these important enzymes. nih.gov

Moreover, the guanidinium group itself plays a crucial role in molecular recognition and transport processes due to its ability to form strong hydrogen bonds. mpbio.com The use of this compound will allow for the detailed study of these interactions in systems such as ion channels and transporters that recognize guanidinium-containing molecules. This could lead to the design of novel drugs that target these transport systems. nih.govnih.gov

The exploration of the biological roles of guanidine-containing natural products is another exciting frontier. nih.gov Many of these compounds, often found in marine organisms, possess potent biological activities. nih.gov By synthesizing isotopically labeled versions of these natural products using this compound, their mechanisms of action and cellular targets can be more readily identified.

Q & A

Q. How is Guanidine-13C,15N3 hydrochloride synthesized, and what are the critical steps in ensuring isotopic purity?

Synthesis involves multi-step reactions optimized for isotopic incorporation. For example, [6-13C,15N3]-arginine HCl synthesis achieved >50% yield per step via sequential isotope labeling and crystallization for purification . Key steps include:

- Use of isotopically enriched precursors (e.g., 13C- and 15N-containing reagents).

- Reaction monitoring via NMR and high-resolution mass spectrometry to confirm isotopic incorporation.

- Final purification via crystallization (e.g., monohydrochloride salt formation) to remove unlabeled impurities .

Q. What analytical techniques are recommended for characterizing the isotopic purity and structural integrity of this compound?

- Isotopic purity : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with [15N3]-labeled internal standards to quantify isotopic enrichment .

- Structural integrity : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to verify molecular structure and isotopic positioning .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection to identify non-isotopic contaminants .

Q. What are the stability considerations for this compound under various experimental conditions?

- pH stability : Maintain neutral pH to prevent decomposition; avoid prolonged exposure to acidic/basic conditions that may hydrolyze the guanidine group .

- Thermal stability : Store at 2–8°C in airtight containers to minimize degradation; melting points of analogous compounds (e.g., guanidine HCl) range from 181–185°C .

- Light sensitivity : Protect from UV light to avoid photodegradation, as with other isotopically labeled compounds .

Q. How is this compound utilized as an internal standard in quantitative metabolomics studies?

- Normalization : Used to correct for matrix effects and instrument variability in LC-MS/MS. For example, cytidine-15N3 normalizes peak area variations in nucleoside quantification .

- Calibration curves : Spiked into biological samples to generate linear response curves (e.g., 0.1–100 µM range) with <3% coefficient of variation .

Advanced Research Questions

Q. How can researchers design experiments to account for isotopic dilution effects when using this compound in metabolic flux analysis?

- Dilution correction : Measure natural abundance isotopes in unlabeled controls and apply mathematical models (e.g., isotopomer spectral analysis) to adjust for dilution .

- Tracer concentration optimization : Use kinetic modeling to determine the minimal labeled compound concentration required for detectable signal-to-noise ratios .

Q. What strategies are effective in troubleshooting low yields or impurities during the synthesis of this compound?

- Reaction optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to improve crystallization efficiency .

- Purification refinement : Use preparative HPLC with ion-pairing reagents (e.g., trifluoroacetic acid) to separate labeled and unlabeled species .

- Quality control : Implement in-line FTIR spectroscopy to monitor intermediate reactions for byproduct formation .

Q. In receptor-ligand interaction studies, how does the isotopic labeling of this compound influence binding kinetics and data interpretation?

- Kinetic isotope effects (KIEs) : 15N labeling may alter hydrogen bonding strength, affecting dissociation rates (e.g., α1A-adrenergic receptor studies show altered off-rates with labeled ligands) .

- Data normalization : Use surface plasmon resonance (SPR) with dual-channel referencing to isolate isotopic effects from experimental noise .

Q. What are the best practices for integrating this compound into multi-isotope tracing experiments to study interconnected metabolic pathways?

- Cross-pathway normalization : Pair with 13C-glucose or 15N-glutamine tracers to map nitrogen/carbon flux through urea and citric acid cycles .

- Data integration : Use software tools (e.g., Thermo Fisher TraceFinder) to deconvolute overlapping isotopic signatures and assign metabolites to specific pathways .

Methodological Notes

- Safety : Follow OSHA and GHS guidelines for handling guanidine derivatives, including PPE (gloves, goggles) and ventilation to avoid inhalation/contact .

- Data reproducibility : Document synthesis protocols and analytical parameters (e.g., LC gradient profiles) to ensure cross-lab replicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.